molecular formula C9H14O B13315404 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13315404
M. Wt: 138.21 g/mol
InChI Key: QPEQQWPMFNJKIH-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a carbaldehyde group and a 2-methylprop-2-en-1-yl (isoprenyl) substituent at the 1-position of the cyclobutane ring. Its molecular formula is C₉H₁₄O, with a calculated molecular weight of 138.21 g/mol. The compound’s structure combines a strained four-membered cyclobutane ring with an allylic methyl group and an aldehyde functionality, which may influence its reactivity and physical properties.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c1-8(2)6-9(7-10)4-3-5-9/h7H,1,3-6H2,2H3

InChI Key

QPEQQWPMFNJKIH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CCC1)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclobutane with 2-methylprop-2-en-1-yl bromide in the presence of a strong base, such as sodium hydride, to form the substituted cyclobutane. The resulting compound is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions include the corresponding carboxylic acid, primary alcohol, and substituted cyclobutane derivatives .

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s cyclobutane ring can undergo ring-opening reactions, which may further influence its biological activity .

Comparison with Similar Compounds

Structural Analogs and Data Table

The following table compares 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde with structurally related carbaldehyde derivatives, emphasizing molecular features and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Substituent Ring Type Source
This compound (Target) C₉H₁₄O 138.21 (calculated) N/A 2-Methylprop-2-en-1-yl Cyclobutane -
1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde C₁₁H₁₈O 166.26 ≥95% 2-Methylprop-2-en-1-yl Cyclohexane
1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde C₉H₁₄O₂ 154.21 95% Oxolan-2-yl (tetrahydrofuran ring) Cyclobutane
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde C₉H₁₆O₂ 156.20 (calculated) N/A 2-Hydroxy-2-methylpropyl Cyclobutane
1-(Difluoromethyl)cyclobutane-1-carbaldehyde C₆H₈F₂O 142.13 N/A Difluoromethyl Cyclobutane
2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde C₁₀H₁₆O 152.23 (calculated) N/A 4-Methylpent-3-en-1-yl Cyclopropane

Key Comparative Analysis

Ring Size and Conformational Effects
  • Cyclobutane vs. Cyclohexane : The target compound’s cyclobutane ring introduces strain and rigidity compared to the cyclohexane analog (166.26 g/mol, C₁₁H₁₈O) . Strain energy in cyclobutane may enhance reactivity in ring-opening or substitution reactions.
Substituent Effects
  • Electron-Withdrawing Groups : The difluoromethyl substituent in C₆H₈F₂O increases polarity and may stabilize the aldehyde group via inductive effects.
  • Hydrophilic vs. Hydrophobic Groups : The hydroxypropyl substituent in C₉H₁₆O₂ enhances hydrophilicity, whereas the isoprenyl group in the target compound contributes to hydrophobicity.
  • Heterocyclic Substituents : The oxolan-2-yl group in C₉H₁₄O₂ introduces an ether oxygen, improving solubility in polar solvents.

Biological Activity

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde is a compound with significant potential in various biological applications due to its unique structural features. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be expressed as C9H14OC_9H_{14}O. The compound features a cyclobutane ring and an aldehyde functional group, which are critical for its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with cyclobutane structures exhibit notable antimicrobial activity. The presence of the aldehyde group allows for potential interactions with microbial enzymes, leading to inhibition of growth. For instance, a study on similar cyclobutane derivatives highlighted their effectiveness against various bacterial strains, suggesting that this compound could possess similar properties .

Antitumor Activity

Cyclobutane derivatives have been investigated for their antitumor properties. Research indicates that the structural characteristics of these compounds can enhance their ability to inhibit tumor cell proliferation. In vitro studies have shown that compounds with similar functionalities can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The mechanism of action for this compound is believed to involve:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Enzyme Inhibition : By interacting with specific enzymes, the compound may inhibit pathways critical for microbial survival or tumor growth .

Study 1: Antimicrobial Efficacy

A comparative study evaluated various cyclobutane derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound's unique structure enhances its binding affinity to bacterial cell membranes, leading to increased permeability and cell death.

Study 2: Antitumor Activity in Cell Lines

In a controlled experiment involving human cancer cell lines (e.g., HeLa and MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis demonstrated an increase in early and late apoptotic cells, supporting the hypothesis that the compound induces apoptosis through mitochondrial pathways.

Table of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
Enzyme InhibitionDisruption of metabolic pathways

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